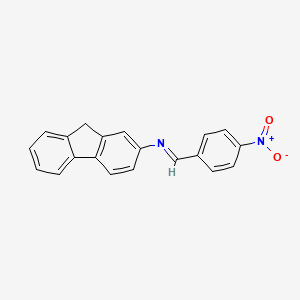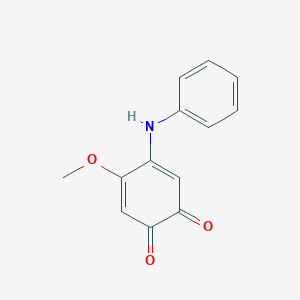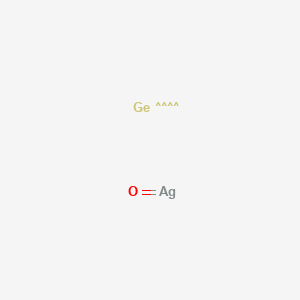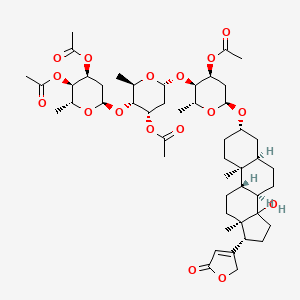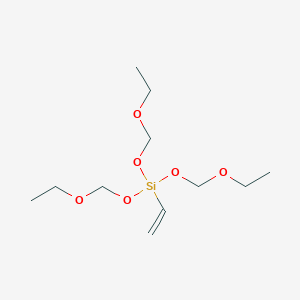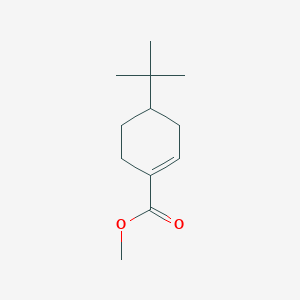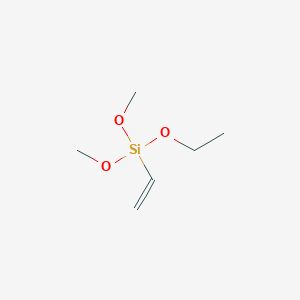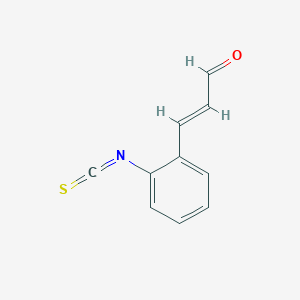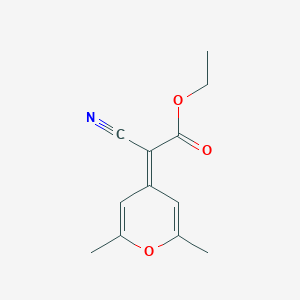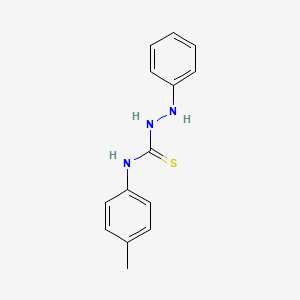
Gadolinium--nickel (1/1)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Gadolinium–nickel (1/1) is a compound formed by the combination of gadolinium and nickel in equal proportions. Gadolinium is a rare-earth element known for its high neutron absorption cross-section, while nickel is a transition metal known for its corrosion resistance and magnetic properties. The combination of these two elements results in a compound with unique properties that make it valuable in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Gadolinium–nickel (1/1) can be synthesized through various methods, including solid-state reactions and electrodeposition. In solid-state reactions, gadolinium and nickel powders are mixed in stoichiometric amounts and heated at high temperatures to form the compound. The reaction typically occurs in an inert atmosphere to prevent oxidation.
Electrodeposition is another method used to prepare gadolinium–nickel (1/1). This involves the deposition of gadolinium and nickel ions onto a substrate from an electrolyte solution. The process is carried out under controlled conditions of temperature, current density, and electrolyte composition to achieve the desired stoichiometry and properties .
Industrial Production Methods
In industrial settings, gadolinium–nickel (1/1) is often produced using high-temperature alloying techniques. The elements are melted together in a furnace under an inert or reducing atmosphere to prevent oxidation. The molten alloy is then cast into ingots or other desired shapes. This method allows for the production of large quantities of the compound with consistent properties.
Análisis De Reacciones Químicas
Types of Reactions
Gadolinium–nickel (1/1) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: Gadolinium–nickel (1/1) can react with oxygen to form oxides of gadolinium and nickel. This reaction is typically slow at room temperature but can be accelerated at higher temperatures.
Reduction: The compound can be reduced by hydrogen or other reducing agents to form the metallic elements.
Substitution: Gadolinium–nickel (1/1) can undergo substitution reactions with other metals or ligands, leading to the formation of new compounds with different properties
Common Reagents and Conditions
Common reagents used in the reactions of gadolinium–nickel (1/1) include oxygen, hydrogen, and various metal salts. The reactions are typically carried out under controlled conditions of temperature and pressure to achieve the desired products.
Major Products Formed
The major products formed from the reactions of gadolinium–nickel (1/1) include gadolinium oxide, nickel oxide, and various substituted compounds. These products have different properties and applications depending on the reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Gadolinium–nickel (1/1) has a wide range of scientific research applications due to its unique properties. Some of the key applications include:
Neutron Absorption: Gadolinium’s high neutron absorption cross-section makes gadolinium–nickel (1/1) valuable in neutron shielding and control applications in nuclear reactors
Magnetic Materials: The compound’s magnetic properties make it useful in the development of magnetic materials for data storage, sensors, and other electronic devices
Biomedical Imaging: Gadolinium-based compounds are used as contrast agents in magnetic resonance imaging (MRI).
Mecanismo De Acción
The mechanism of action of gadolinium–nickel (1/1) depends on its application. In neutron absorption, gadolinium atoms capture neutrons, preventing them from causing further reactions. In magnetic applications, the compound’s magnetic properties arise from the alignment of electron spins in gadolinium and nickel atoms. In biomedical imaging, gadolinium enhances the contrast of MRI images by altering the relaxation times of hydrogen nuclei in tissues .
Comparación Con Compuestos Similares
Gadolinium–nickel (1/1) can be compared with other gadolinium-based and nickel-based compounds to highlight its uniqueness. Similar compounds include:
Gadolinium–cobalt (1/1): Similar to gadolinium–nickel (1/1), this compound has magnetic properties but may differ in terms of corrosion resistance and neutron absorption capacity.
Nickel–chromium alloys: These alloys are known for their corrosion resistance and mechanical properties but lack the high neutron absorption capacity of gadolinium–nickel (1/1).
Gadolinium oxides: These compounds are primarily used for neutron absorption but do not have the same magnetic properties as gadolinium–nickel (1/1)
Propiedades
Número CAS |
12024-73-6 |
|---|---|
Fórmula molecular |
GdNi |
Peso molecular |
215.9 g/mol |
Nombre IUPAC |
gadolinium;nickel |
InChI |
InChI=1S/Gd.Ni |
Clave InChI |
CVLNPENSSAFKOZ-UHFFFAOYSA-N |
SMILES canónico |
[Ni].[Gd] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



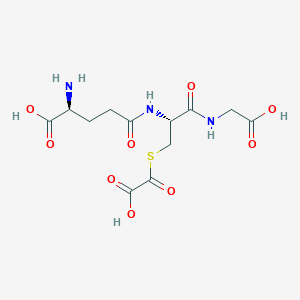
![Benzene, 1-methyl-4-[(4-nitrophenyl)sulfinyl]-](/img/structure/B14711572.png)
